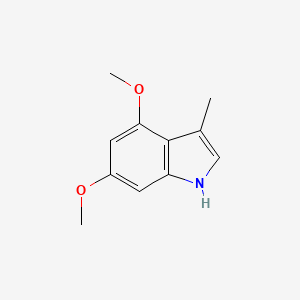

4,6-Dimethoxy-3-methyl-1H-indole

Description

Significance of Indole (B1671886) Core Structures in Contemporary Medicinal Chemistry and Organic Synthesis

The indole nucleus is a cornerstone in medicinal chemistry and organic synthesis, recognized for its presence in a vast array of biologically active natural and synthetic compounds. nih.govulakbim.gov.tr This heterocyclic scaffold, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, serves as a privileged structure due to its ability to interact with multiple receptors and enzymes in the human body. nih.govmdpi.com Its structural versatility allows for the synthesis of large compound libraries, which can be screened against various biological targets to identify new therapeutic agents. nih.gov

Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antihypertensive, and antidepressant effects. nih.gov Prominent examples of indole-containing drugs include the anticancer agents vincristine (B1662923) and vinblastine, the antihypertensive drug reserpine, and the antidepressant amedalin. mdpi.comnih.gov The indole core is also a fundamental component of the essential amino acid tryptophan and its metabolites, such as the neurotransmitter serotonin (B10506), highlighting its intrinsic biological importance. nih.gov In organic synthesis, the electron-rich nature of the indole ring makes it a versatile substrate for various chemical transformations, enabling the construction of complex molecular architectures. ulakbim.gov.trchim.it

Historical Perspective of Methoxy-Activated Indoles in Chemical and Biological Research

The introduction of methoxy (B1213986) groups to the indole core has been a long-standing strategy in chemical and biological research to modulate the electronic properties and reactivity of the indole nucleus. ulakbim.gov.trchim.it Methoxy substituents, being electron-donating groups, enhance the electron density of the indole ring, thereby influencing its reactivity and biological activity. ulakbim.gov.trchim.it Historically, the synthesis of methoxy-activated indoles has been a focal point for organic chemists to explore diverse regiochemical outcomes in their reactions. ulakbim.gov.trchim.it

Classic synthetic methodologies such as the Fischer, Bischler, and Hemetsberger indole syntheses have been extensively employed for the preparation of these activated indoles. chim.it The presence of methoxy groups in naturally occurring indoles often correlates with significant biological activity, which has spurred further investigation into their synthetic analogs. ulakbim.gov.trchim.it Research over several decades has consistently demonstrated the importance of methoxy-activated indoles in the development of pharmaceuticals, natural products, and chemosensors. chim.it

Rationale for Academic Investigation of 4,6-Dimethoxy-3-methyl-1H-indole and its Chemical Derivatives

The academic interest in 4,6-Dimethoxy-3-methyl-1H-indole stems from the established significance of both the indole scaffold and the influence of methoxy substituents. The specific placement of two methoxy groups at the 4 and 6 positions of the indole ring, combined with a methyl group at the 3-position, creates a unique electronic and steric environment. This substitution pattern is investigated to explore novel biological activities and to serve as a versatile starting material for the synthesis of more complex heterocyclic compounds. samipubco.comresearchgate.net

Recent research has focused on synthesizing new derivatives of 4,6-Dimethoxy-1H-indole to evaluate their potential as antibacterial and antitumor agents. samipubco.comresearchgate.net For instance, new heterocyclic compounds, including pyrazole (B372694), isoxazole (B147169), and pyrimidine (B1678525) derivatives, have been synthesized from 4,6-Dimethoxy-1H-indole. samipubco.comresearchgate.netsamipubco.com These studies are driven by the need to develop new therapeutic agents to combat the growing issue of drug resistance in both infectious diseases and cancer. samipubco.com The investigation into the chemical reactivity of 4,6-Dimethoxy-3-methyl-1H-indole and its derivatives provides valuable insights into structure-activity relationships, guiding the design of future drug candidates. samipubco.comresearchgate.net

Overview of Current Research Trajectories Pertaining to 4,6-Dimethoxy-3-methyl-1H-indole

Current research on 4,6-Dimethoxy-3-methyl-1H-indole and its derivatives is primarily directed towards the synthesis of novel compounds with potential therapeutic applications. A significant trajectory involves the creation of new heterocyclic systems derived from this indole scaffold. For example, researchers have successfully synthesized pyrazole, isoxazole, and pyrimidine derivatives starting from 4,6-Dimethoxy-1H-indole. samipubco.comresearchgate.netresearchgate.net

A key focus of this research is the evaluation of the biological activities of these newly synthesized compounds. Recent studies have reported promising results for the antibacterial and antitumor properties of various 4,6-Dimethoxy-1H-indole derivatives. samipubco.comresearchgate.netresearchgate.net Specifically, certain derivatives containing a diazetidine-2-thione, pyrazoline, or triazolidine (B1262331) moiety have shown significant activity against the MCF-7 breast cancer cell line. samipubco.comresearchgate.net These findings underscore the potential of the 4,6-dimethoxy-indole core as a valuable pharmacophore in drug discovery. The ongoing research aims to expand the library of these derivatives and to further elucidate their mechanisms of action.

Data Tables

Table 1: Physical and Chemical Properties of 4,6-Dimethoxy-3-methyl-1H-indole

| Property | Value | Source |

| Molecular Formula | C11H13NO2 | uni.lu |

| Molecular Weight | 191.23 g/mol | uni.lu |

| IUPAC Name | 4,6-dimethoxy-3-methyl-1H-indole | uni.lu |

| SMILES | CC1=CNC2=C1C(=CC(=C2)OC)OC | uni.lu |

| InChIKey | JWWAWAORLJVTLE-UHFFFAOYSA-N | uni.lu |

Table 2: Investigated Derivatives of 4,6-Dimethoxy-1H-indole and their Biological Activities

| Derivative | Type of Heterocycle | Biological Activity Investigated | Key Findings | Reference |

| R2 | Diazetidin-2-one | Antitumor (MCF-7) | Moderate Activity | samipubco.comresearchgate.net |

| R3 | Diazetidine-2-thione | Antitumor (MCF-7) | Strong Activity (IC50 = 31.06 µg/mL) | samipubco.comresearchgate.netresearchgate.net |

| R6 | Pyrazoline | Antitumor (MCF-7) | Strong Activity (IC50 = 33.66 µg/mL) | samipubco.comresearchgate.netresearchgate.net |

| R8 | Isoxazole | Antitumor (MCF-7) | Moderate Activity | samipubco.comresearchgate.net |

| R9 | Triazolidine | Antitumor (MCF-7) | Strong Activity (IC50 = 42.18 µg/mL) | samipubco.comresearchgate.netresearchgate.net |

| R11 | Pyrimidine | Antitumor (MCF-7) | Strong Activity (IC50 = 51.23 µg/mL) | samipubco.comresearchgate.netresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-6-12-9-4-8(13-2)5-10(14-3)11(7)9/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWAWAORLJVTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505267 | |

| Record name | 4,6-Dimethoxy-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74973-30-1 | |

| Record name | 4,6-Dimethoxy-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dimethoxy-3-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4,6 Dimethoxy 3 Methyl 1h Indole

Established Synthetic Pathways for 4,6-Dimethoxy-3-methyl-1H-indole

The construction of the 4,6-dimethoxy-3-methyl-1H-indole skeleton is primarily achieved through classical indole (B1671886) syntheses, which can be categorized into multi-step strategies.

One-Pot Synthesis Approaches

While one-pot syntheses for various indole derivatives are continuously being developed to improve efficiency and reduce waste, specific one-pot methodologies for the direct synthesis of 4,6-dimethoxy-3-methyl-1H-indole are not extensively detailed in the reviewed literature. Such approaches often aim to combine the formation of precursors and the subsequent cyclization into a single synthetic operation.

Multi-Step Synthesis Strategies

The most established and versatile method for the synthesis of 3-methyl-substituted indoles is the Fischer indole synthesis. nih.govmdpi.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine (B124118) and a ketone. nih.gov

The synthesis of 4,6-dimethoxy-3-methyl-1H-indole via the Fischer methodology proceeds as follows:

Formation of the Hydrazine (B178648): The synthesis begins with the diazotization of 3,5-dimethoxyaniline, followed by reduction to yield 3,5-dimethoxyphenylhydrazine.

Formation of the Hydrazone: The resulting 3,5-dimethoxyphenylhydrazine is then condensed with acetone (B3395972). This reaction forms the corresponding phenylhydrazone, (3,5-dimethoxyphenyl)hydrazone of acetone.

Acid-Catalyzed Cyclization: The crucial step is the Fischer indolization, where the hydrazone is treated with an acid catalyst, such as polyphosphoric acid, zinc chloride, or a mixture of acetic acid and hydrochloric acid. mdpi.com The reaction proceeds through a nih.govnih.gov-sigmatropic rearrangement of the enehydrazine tautomer, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring, resulting in the final product, 4,6-dimethoxy-3-methyl-1H-indole. mdpi.com

The choice of acid catalyst is critical, as methoxy-substituted phenylhydrazones can sometimes lead to side products. nih.gov

Precursors and Starting Materials in Indole Synthesis

| Precursor | Role in Synthesis |

| 3,5-Dimethoxyaniline | The foundational aromatic amine from which the necessary 3,5-dimethoxyphenylhydrazine is prepared. The positions of the methoxy (B1213986) groups on this precursor dictate the substitution pattern of the final indole. |

| Acetone | The ketone component that reacts with the phenylhydrazine to form the hydrazone intermediate. The methyl groups of acetone ultimately become the C2 and C3-methyl groups of the indole, though rearrangement and tautomerization lead to the 3-methylindole (B30407) product. |

| Acid Catalysts (e.g., PPA, ZnCl₂, HCl) | Promote the critical cyclization of the phenylhydrazone to form the indole ring. mdpi.com |

Derivatization Strategies and Heterocyclic Annulations based on 4,6-Dimethoxy-1H-indole

The electron-rich nature of the 4,6-dimethoxy-1H-indole core makes it an excellent starting point for further chemical transformations, including the synthesis of fused heterocyclic systems like pyrazoles and isoxazoles. samipubco.comresearchgate.net These derivatizations often begin by introducing a reactive handle onto the indole nitrogen.

A common strategy involves the N-alkylation of 4,6-dimethoxy-1H-indole with chloroacetic acid to produce 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid, which serves as a versatile intermediate for building more complex heterocyclic structures. samipubco.comresearchgate.net

Synthesis of Pyrazole (B372694) Derivatives from 4,6-Dimethoxy-1H-indole

Pyrazole moieties can be constructed from the 4,6-dimethoxy-1H-indole scaffold through a multi-step sequence that typically involves the formation of a Schiff base followed by cyclization with a hydrazine source. samipubco.comresearchgate.net

A representative synthetic pathway is as follows:

Intermediate Formation: 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid is reacted with thiosemicarbazide (B42300) to form a thiadiazole intermediate. samipubco.com

Schiff Base Synthesis: This thiadiazole is then condensed with an aromatic aldehyde (e.g., benzaldehyde) in the presence of acetic acid to yield a Schiff base. samipubco.com

Cyclization to Pyrazole: The Schiff base is subsequently reacted with hydrazine hydrate (B1144303) or a substituted hydrazine (like phenylhydrazine) in refluxing ethanol (B145695). This step results in the cyclization and formation of the pyrazole ring fused or linked to the indole system. samipubco.comresearchgate.net

Table 1: Key Reagents for Pyrazole Synthesis from 4,6-Dimethoxy-1H-indole Derivatives

| Reagent | Function | Reference |

|---|---|---|

| 4,6-Dimethoxy-1H-indole | Starting indole scaffold | samipubco.com, researchgate.net |

| Chloroacetic Acid | N-alkylation agent to form the key acetic acid intermediate | samipubco.com, researchgate.net |

| Thiosemicarbazide | Forms an intermediate heterocyclic ring | samipubco.com |

| Benzaldehyde (B42025) | Reacts to form a Schiff base, a precursor to the final pyrazole | samipubco.com |

| Hydrazine Hydrate / Phenylhydrazine | Provides the N-N bond required for the formation of the pyrazole ring during cyclization | samipubco.com, researchgate.net |

Synthesis of Isoxazole (B147169) Derivatives from 4,6-Dimethoxy-1H-indole

The synthesis of isoxazole derivatives from 4,6-dimethoxy-1H-indole follows a similar strategy, utilizing the same Schiff base intermediate but employing a different reagent for the final cyclization step. samipubco.comresearchgate.net

The synthetic pathway is:

Schiff Base Formation: The same Schiff base derived from the thiadiazole intermediate and benzaldehyde is used as the precursor. samipubco.com

Cyclization to Isoxazole: This Schiff base is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium hydroxide (B78521) (KOH) in a suitable solvent such as ethanol. samipubco.comresearchgate.net The hydroxylamine provides the necessary N-O bond for the construction of the isoxazole ring.

Table 2: Key Reagents for Isoxazole Synthesis from 4,6-Dimethoxy-1H-indole Derivatives

| Reagent | Function | Reference |

|---|---|---|

| Schiff Base Intermediate | Common precursor derived from 4,6-dimethoxy-1H-indole | samipubco.com, researchgate.net |

| Hydroxylamine Hydrochloride | Reagent that provides the N-O unit for the formation of the isoxazole ring | samipubco.com, researchgate.net |

| Potassium Hydroxide (KOH) | Base used to facilitate the cyclization reaction | researchgate.net |

| Ethanol | Solvent for the reaction | samipubco.com, researchgate.net |

Synthesis of Pyrimidine (B1678525) Derivatives from 4,6-Dimethoxy-1H-indole

The synthesis of pyrimidine derivatives from 4,6-dimethoxy-1H-indole has been reported, highlighting the versatility of the indole nucleus in constructing fused heterocyclic systems. chim.itwikipedia.org While specific reaction conditions and yields for the direct conversion of a 4,6-dimethoxy-1H-indole derivative to a pyrimidine were not detailed in the provided search results, the general strategy involves the use of a suitable indole intermediate that can undergo cyclization with a source of the pyrimidine ring atoms. The synthesis of indole-fused pyrimidines is a significant area of research due to the biological activities associated with these scaffolds. researchgate.net

Formation of Diazetidin-2-one and Diazetidine-2-thione Derivatives

Four-membered heterocyclic rings, such as diazetidinones, are of interest in medicinal chemistry. orgsyn.org The synthesis of 1,3-diazetidin-2-one and 1,3-diazetidine-2-thione derivatives can be achieved starting from 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid. chim.itwikipedia.org This is accomplished through a cyclization reaction with urea (B33335) or thiourea (B124793), respectively.

The reaction involves refluxing the indole-derived acetic acid with either urea or thiourea in the presence of anhydrous sodium carbonate in absolute ethanol for five hours. chim.it This process leads to the formation of the corresponding four-membered ring attached to the indole nitrogen.

Table 1: Synthesis of Diazetidinone and Diazetidinethione Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid | Urea | 1-(4,6-Dimethoxy-1H-indol-1-yl)azetidin-2-one |

Synthesis of Thiadiazole Derivatives

Thiadiazole derivatives are another class of heterocyclic compounds that can be synthesized from the 4,6-dimethoxy-1H-indole scaffold. youtube.comarkat-usa.org The synthetic route commences with the reaction of 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid with thiosemicarbazide. chim.itwikipedia.org

This reaction is carried out by refluxing the reactants in a sodium hydroxide solution with dioxane for 24 hours. chim.it The process results in the formation of a 1,3,4-thiadiazole (B1197879) ring linked to the indole core through a methylene (B1212753) bridge. The resulting compound is (5-((4,6-dimethoxy-1H-indol-1-yl)methyl)-1,3,4-thiadiazol-2-yl)amine.

Schiff Base Formation and Subsequent Chemical Transformations

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with a carbonyl compound. researchgate.netnih.gov The thiadiazole derivative synthesized in the previous step, which contains a primary amino group, can be readily converted into a Schiff base.

The reaction involves treating (5-((4,6-dimethoxy-1H-indol-1-yl)methyl)-1,3,4-thiadiazol-2-yl)amine with benzaldehyde in the presence of acetic acid. chim.itwikipedia.org This yields the corresponding Schiff base, which can then serve as a versatile intermediate for the synthesis of a wider array of heterocyclic derivatives through reactions with various nucleophiles. wikipedia.org

Electrophilic Substitution Reactions and Site-Specific Functionalization of 4,6-Dimethoxy-3-methyl-1H-indole

The electron-donating methoxy groups at the C4 and C6 positions of the indole ring, combined with the inherent electron-rich nature of the indole nucleus, activate the molecule towards electrophilic substitution. In 3-substituted indoles, such as 4,6-dimethoxy-3-methyl-1H-indole, the C2 position is the most nucleophilic and therefore the primary site for electrophilic attack. researchgate.netarkat-usa.org

Reactions with Trichloroacetyl Chloride

The reaction of indoles with acyl chlorides is a standard method for introducing an acyl group, a process known as Friedel-Crafts acylation. For 4,6-dimethoxy-3-methyl-1H-indole, the reaction with trichloroacetyl chloride is expected to proceed via electrophilic substitution at the C2 position. This would yield 2-(trichloroacetyl)-4,6-dimethoxy-3-methyl-1H-indole. The resulting α-trichloromethyl ketone is a valuable synthetic intermediate that can be transformed into other functional groups.

Reactions with Oxalyl Chloride

The reaction of indoles with oxalyl chloride is a well-established method for introducing a glyoxylyl chloride moiety. In the case of 4,6-dimethoxy-3-methyl-1H-indole, the reaction would occur at the C2 position to furnish (4,6-dimethoxy-3-methyl-1H-indol-2-yl)(oxo)acetyl chloride. This intermediate is highly reactive and can be readily converted into a variety of derivatives, such as amides, esters, and carboxylic acids, by reaction with appropriate nucleophiles. This reaction provides a reliable route to 2-functionalized indole derivatives.

Transition Metal-Catalyzed C-H Functionalization at the C3 Position of Indoles

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering an atom-economical approach to molecular diversification. In the context of indole chemistry, transition metal-catalyzed C-H functionalization at the C3 position has been a subject of significant research. samipubco.com While the provided information primarily details the synthesis of various heterocyclic derivatives from 4,6-dimethoxy-1H-indole, it highlights the importance of the indole scaffold in creating biologically active molecules. samipubco.comsamipubco.com

Recent advancements have focused on catalyst-controlled site-selective C-H functionalization of indole derivatives. For instance, the use of different transition metal catalysts, such as Iridium(III) and Rhodium(I) complexes, can direct the functionalization to either the C2 or C3 position of the indole ring. This control is often achieved through the use of a directing group, like a 3-carboxamide, which can undergo a translocation to allow for C3-functionalization. These methodologies underscore the potential for precise modification of the indole core, enabling the synthesis of complex 2,3-disubstituted indoles.

Macrocyclic Systems and Oligomerization involving 4,6-Dimethoxy-3-methyl-1H-indole

The unique structure of 4,6-dimethoxy-3-methyl-1H-indole makes it an ideal precursor for the construction of larger, more complex molecular systems, including macrocycles and oligomers.

The reaction of 4,6-dimethoxy-3-methylindole with aromatic aldehydes in the presence of phosphoryl chloride leads to the formation of 2,7:2,7:2,7-linked calix samipubco.comindoles. researchgate.net This synthesis can also be achieved through a direct reaction of di(4,6-dimethoxy-3-methylindol-2-yl)phenylmethanes with phosphoryl chloride. researchgate.net The mechanism of this macrocyclization has been studied through the preparation and subsequent reaction of 4,6-dimethoxy-3-methylindolemethanols. researchgate.net

Bis- and tris-indolylmethanes (BIMs and TIMs) are significant classes of compounds due to their prevalence in natural products and their potential biological activities. The synthesis of these systems often involves the reaction of indoles with aldehydes or ketones. researchgate.netrsc.org Specifically, di(4,6-dimethoxy-3-methylindol-2-yl)phenylmethanes have been synthesized and utilized as precursors for calix samipubco.comindoles. researchgate.net The formation of such bis-indole structures is a key step in the pathway to more complex macrocyclic systems. researchgate.net

Analytical and Spectroscopic Methodologies in Research on 4,6-Dimethoxy-3-methyl-1H-indole and its Derivatives

The structural elucidation and characterization of 4,6-dimethoxy-3-methyl-1H-indole and its derivatives rely heavily on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules.

¹H NMR Spectroscopy: In the ¹H NMR spectra of derivatives of 4,6-dimethoxy-1H-indole, characteristic signals for the methoxy groups (CH₃-O) typically appear as singlets in the range of 3.30 to 3.66 ppm. samipubco.comresearchgate.net The aromatic protons of the indole ring and any attached substituents resonate in the downfield region, generally between 6.20 and 7.96 ppm. samipubco.comresearchgate.net The proton of the N-H group in the indole ring can be observed as a broad signal, for instance at 6.72 ppm or 8.44 ppm, depending on the specific derivative. samipubco.comresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule. For bis-indole derivatives, the carbon atoms of the indole rings and the methylene bridge show characteristic chemical shifts. rsc.org For example, in 3,3'-(phenylmethylene)bis(1H-indole), the indole carbons appear at various positions, and the methine carbon of the bridge is also identifiable. rsc.org

Table 1: Selected ¹H NMR Data for Derivatives of 4,6-Dimethoxy-1H-indole

| Compound/Derivative | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| Diazetidin-2-one derivative (R2) | 3.59, 3.66 | s, s | CH₃-O | samipubco.com |

| 6.20 - 7.96 | m | Ar-H | samipubco.com | |

| 6.72 | s | N-H | samipubco.com | |

| 4.33 | s | -CH₂- | samipubco.com | |

| 5.98 | s | CH₂-N | samipubco.com | |

| Diazetidine-2-thione derivative (R3) | 3.47, 3.48 | s, s | CH₃-O | researchgate.net |

| 6.42 - 7.88 | m | Ar-H | researchgate.net | |

| 6.72 | s | N-H | researchgate.net | |

| 2.63 | s | -CH- | researchgate.net | |

| 5.21 | s | CH₂-N | researchgate.net | |

| Derivative R10 | 3.37 | s | CH₃-O | researchgate.net |

| 6.39 - 7.54 | m | Ar-H | researchgate.net | |

| 8.44 | s | N-H | researchgate.net | |

| 4.39 | s | CH₂-N | researchgate.net | |

| 2.65 | s | CH-N | researchgate.net |

s = singlet, m = multiplet

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the analysis of 4,6-dimethoxy-1H-indole and its derivatives, the FTIR spectra reveal key vibrational frequencies.

The N-H stretching vibration of the indole ring is typically observed in the region of 3155-3433 cm⁻¹. samipubco.comresearchgate.net

The aromatic C-H stretching vibrations appear around 3031-3080 cm⁻¹. samipubco.comsamipubco.com

Aliphatic C-H stretching vibrations from the methyl and methoxy groups are found in the range of 2847-2981 cm⁻¹. samipubco.comresearchgate.net

The C=C stretching vibrations of the aromatic ring are seen between 1489 and 1601 cm⁻¹. samipubco.comresearchgate.net

The C-O stretching vibrations of the methoxy groups are present in the 1130-1284 cm⁻¹ region. samipubco.comresearchgate.net

The C-N stretching vibration is observed around 1373-1401 cm⁻¹. samipubco.comresearchgate.net

Table 2: Key FTIR Absorption Bands for Derivatives of 4,6-Dimethoxy-1H-indole

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3155 - 3433 | samipubco.comresearchgate.net |

| Aromatic C-H Stretch | 3031 - 3080 | samipubco.comsamipubco.com |

| Aliphatic C-H Stretch | 2847 - 2981 | samipubco.comresearchgate.net |

| C=C Stretch (aromatic) | 1489 - 1601 | samipubco.comresearchgate.net |

| C-O Stretch | 1130 - 1284 | samipubco.comresearchgate.net |

| C-N Stretch | 1373 - 1401 | samipubco.comresearchgate.net |

Elemental Analysis (e.g., CHNS) for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a sample. For a synthesized organic compound like 4,6-dimethoxy-3-methyl-1H-indole, this analysis provides a crucial check of its purity and verifies that the empirical formula aligns with the expected molecular formula (C₁₁H₁₃NO₂). The technique involves combusting a small, precisely weighed sample of the compound under controlled conditions and quantifying the resulting combustion products (such as CO₂, H₂O, and N₂).

The theoretical elemental composition can be calculated from the molecular formula. For 4,6-dimethoxy-3-methyl-1H-indole (C₁₁H₁₃NO₂), with a molecular weight of 191.23 g/mol , the expected percentages are:

Carbon (C): (11 * 12.011 / 191.23) * 100% = 69.08%

Hydrogen (H): (13 * 1.008 / 191.23) * 100% = 6.85%

Nitrogen (N): (1 * 14.007 / 191.23) * 100% = 7.32%

Oxygen (O): (2 * 15.999 / 191.23) * 100% = 16.73%

Below is a table showing the theoretical composition of the title compound and representative experimental data for a related derivative, 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid (C₁₂H₁₃NO₄), to illustrate the comparison. samipubco.com

| Element | Theoretical % (for C₁₁H₁₃NO₂) | Compound Analyzed | Found % samipubco.com | Theoretical % (for C₁₂H₁₃NO₄) samipubco.com |

| Carbon (C) | 69.08 | 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid | 60.10 | 61.27 |

| Hydrogen (H) | 6.85 | 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid | 5.18 | 5.57 |

| Nitrogen (N) | 7.32 | 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid | 5.37 | 5.95 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. Unlike standard mass spectrometry, HRMS can determine the mass of a molecule to within a few parts per million (ppm), which is accurate enough to distinguish between compounds that have the same nominal mass but different elemental compositions. This makes it an indispensable tool for confirming the molecular formula of a newly synthesized compound.

For 4,6-dimethoxy-3-methyl-1H-indole, the exact monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O), is 191.09464 Da. uni.lu An HRMS experiment would aim to detect an ion (e.g., the protonated molecule [M+H]⁺) with an m/z value that matches this theoretical calculation to a high degree of accuracy. The detection of the molecular ion peak with the correct accurate mass provides unambiguous confirmation of the compound's elemental formula, C₁₁H₁₃NO₂.

The table below summarizes the predicted accurate masses for various adducts of 4,6-dimethoxy-3-methyl-1H-indole that could be observed in an HRMS analysis. uni.lu

| Adduct | Molecular Formula of Adduct | Predicted m/z uni.lu |

| [M+H]⁺ | [C₁₁H₁₄NO₂]⁺ | 192.10192 |

| [M+Na]⁺ | [C₁₁H₁₃NNaO₂]⁺ | 214.08386 |

| [M+K]⁺ | [C₁₁H₁₃KNO₂]⁺ | 230.05780 |

| [M+NH₄]⁺ | [C₁₁H₁₇N₂O₂]⁺ | 209.12846 |

| [M-H]⁻ | [C₁₁H₁₂NO₂]⁻ | 190.08736 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms, the compound's conformation, and its absolute stereochemistry in the solid state. To perform this analysis, a single, high-quality crystal of the compound is required.

While a specific crystal structure for 4,6-dimethoxy-3-methyl-1H-indole has not been reported in the searched literature, crystallographic analyses of closely related indole derivatives have been conducted. nih.govmdpi.com For example, the crystal structure of N-(2,6-diisopropylphenyl)-1-(1H-indol-2-yl)methanimine and other substituted indoles have been resolved, confirming their molecular geometry and intermolecular interactions. nih.gov Similarly, the crystal structure of another related compound, 4,10-dimethoxy-13-methyl-6H,12H-6,12-epiminodibenzo[b,f] researchgate.netchemsrc.comdioxocine, has been determined, revealing a folded butterfly-like conformation. researchgate.net

Should a single crystal of 4,6-dimethoxy-3-methyl-1H-indole be grown, X-ray diffraction analysis would yield a set of crystallographic parameters that define its structure. The data obtained would be similar to that reported for other indole derivatives, as illustrated in the representative table below for a related triazolopyridazinoindole compound. mdpi.com

| Crystallographic Parameter | Representative Data for a Substituted Indole Derivative mdpi.com |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Z (Molecules/Unit Cell) | 4 |

This data allows for the complete reconstruction of the molecular and crystal structure, offering unparalleled insight into the compound's stereochemistry and solid-state packing.

Biological Activity and Pharmacological Relevance of 4,6 Dimethoxy 3 Methyl 1h Indole Derivatives

Antimicrobial Research

The emergence of drug-resistant pathogens presents a significant challenge to global health, necessitating the discovery of novel antimicrobial agents. samipubco.com Researchers have explored the potential of 4,6-dimethoxy-1H-indole derivatives as a source of new antibacterial and antifungal compounds.

Evaluation of Antibacterial Efficacy Against Diverse Pathogenic Bacterial Species

Studies have demonstrated that newly synthesized heterocyclic compounds derived from 4,6-dimethoxy-1H-indole exhibit notable antibacterial activity against various pathogenic bacterial species. samipubco.com A series of derivatives, including pyrazole (B372694), isoxazole (B147169), and pyrimidine (B1678525) moieties attached to the indole (B1671886) core, were synthesized and evaluated for their efficacy. samipubco.com The results indicated that several of these derivatives possess strong antimicrobial properties, highlighting their potential for further development. samipubco.com

| Compound Derivative Type | Tested Pathogenic Bacteria | Observed Activity | Reference |

|---|---|---|---|

| Pyrazole, Isoxazole, and Pyrimidine derivatives of 4,6-dimethoxy-1H-indole | Various harmful bacterial species | Strong antimicrobial activity observed for several derivatives. | samipubco.com |

| 4,6-Dimethoxyindole-based Azines | Staphylococcus aureus (antibiotic-resistant) | Very good antibacterial activity with zones of inhibition ranging from 17 mm to 21 mm. | nih.gov |

| 4,6-Dimethoxyindole-based Azines | Salmonella Typhi (antibiotic-resistant) | Considerable antibacterial activity with a zone of inhibition of approximately 13 mm for one derivative. | nih.gov |

Investigations into Inhibition of Gram-Positive and Gram-Negative Bacterial Strains

The antibacterial spectrum of indole derivatives often includes activity against both Gram-positive and Gram-negative bacteria. Research on various indole derivatives has shown promising results in this regard. For instance, certain indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated a broad spectrum of activity. nih.gov Specifically, 4,6-dimethoxyindole-based azine derivatives have been tested against antibiotic-resistant strains of Staphylococcus aureus (Gram-positive) and Salmonella Typhi (Gram-negative), showing significant zones of inhibition. nih.gov

Studies Addressing Mechanisms of Antimicrobial Resistance and Novel Strategies

A significant hurdle in antimicrobial therapy is the development of resistance by bacteria. One of the key mechanisms of resistance in bacteria like Staphylococcus aureus is the action of efflux pumps, such as the NorA efflux pump, which actively transport antimicrobial agents out of the bacterial cell, reducing their effective concentration. nih.gov Indole compounds have been identified as potential NorA efflux pump inhibitors. nih.gov By inhibiting these pumps, indole derivatives could restore the efficacy of existing antibiotics that are otherwise expelled by resistant bacteria. This represents a novel strategy to combat antimicrobial resistance, where indole derivatives could be used in combination with other antibacterial drugs. samipubco.com

Anticancer and Antitumor Research

The indole nucleus is a prevalent feature in many potent anticancer agents. samipubco.com Consequently, derivatives of 4,6-dimethoxy-1H-indole have been a subject of investigation for their potential antitumor properties.

In Vitro Cytotoxicity Assessments Against Human Cancer Cell Lines (e.g., MCF7, K562, PC3, SW620, Caki 1)

Researchers have evaluated the cytotoxic potential of various 4,6-dimethoxy-1H-indole derivatives against human cancer cell lines. A study involving the synthesis of pyrazole, isoxazole, and pyrimidine derivatives of 4,6-dimethoxy-1H-indole revealed significant activity against the MCF-7 breast cancer cell line. samipubco.com Specifically, derivatives designated as R3, R6, R9, and R11, which contain an (NH) group, demonstrated potent cytotoxic effects. samipubco.comresearchgate.net

| Compound | Cancer Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Derivative R3 | MCF-7 | 31.06 - 51.23 | samipubco.comresearchgate.net |

| Derivative R6 | MCF-7 | 31.06 - 51.23 | samipubco.comresearchgate.net |

| Derivative R9 | MCF-7 | 31.06 - 51.23 | samipubco.comresearchgate.net |

| Derivative R11 | MCF-7 | 31.06 - 51.23 | samipubco.comresearchgate.net |

Based on the conducted searches, no specific data was found regarding the in vitro cytotoxicity of 4,6-dimethoxy-3-methyl-1H-indole derivatives against K562, PC3, SW620, and Caki 1 human cancer cell lines.

Evaluation of Potential Antimitotic Properties

While some literature mentions the exploration of 4,6-dimethoxyindole (B1331502) derivatives for their potential use in developing antimitotic agents, specific research findings and evaluations of the antimitotic properties of 4,6-dimethoxy-3-methyl-1H-indole derivatives were not available in the search results.

Determination of Half Maximal Inhibitory Concentration (IC50) Values for Cytotoxic Derivatives

Recent research has focused on the synthesis and cytotoxic evaluation of novel heterocyclic compounds derived from 4,6-Dimethoxy-1H-indole. samipubco.comresearchgate.net In one study, a series of pyrazole, isoxazole, and pyrimidine derivatives were synthesized starting from 4,6-Dimethoxy-1H-indole. samipubco.com The cytotoxic potential of these new compounds was assessed against the MCF-7 breast cancer cell line. samipubco.comresearchgate.net

The investigation revealed that several of the synthesized derivatives exhibited notable activity. samipubco.com Specifically, compounds designated as R3, R6, R9, and R11, which all contain an NH group, demonstrated strong cytotoxic effects against MCF-7 cells. samipubco.comresearchgate.net The half-maximal inhibitory concentration (IC50) values for these active derivatives were found to be in the range of 31.06 to 51.23 µg/mL. researchgate.netresearchgate.net

The synthesis pathway involved reacting 4,6-Dimethoxy-1H-indole with chloroacetic acid to produce a key intermediate, compound (R1). samipubco.comresearchgate.net This intermediate was then used to create a variety of heterocyclic structures. For instance, reaction with thiourea (B124793) yielded diazetidine-2-thione (R3). samipubco.comresearchgate.net Other derivatives were created through multi-step reactions involving intermediates like thiadiazole (R4) and a Schiff base (R5) to ultimately produce compounds such as R6, R9, and R11. samipubco.comresearchgate.net These findings underscore the potential of the 4,6-dimethoxy-1H-indole scaffold in developing new cytotoxic agents. samipubco.com

Table 1: Cytotoxic Activity of 4,6-Dimethoxy-1H-indole Derivatives against MCF-7 Cell Line

| Compound | IC50 (µg/mL) |

| R3 | 31.06 - 51.23 |

| R6 | 31.06 - 51.23 |

| R9 | 31.06 - 51.23 |

| R11 | 31.06 - 51.23 |

Source: researchgate.netresearchgate.net

Other Pharmacological Activities Identified in Related Indole Compounds

The indole nucleus is a foundational structure in a multitude of pharmacologically active compounds. nih.gov Its derivatives are recognized for a wide array of biological activities, making them a subject of intense research in medicinal chemistry. researchgate.net

Anticholinesterase Activity

Indole derivatives have been identified as promising candidates for the development of anticholinesterase agents, which are significant in the context of neurodegenerative diseases like Alzheimer's. nih.govnih.gov Various studies have synthesized and screened indole-based compounds for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). uni.lu

For example, a series of indole-based sulfonamide derivatives showed inhibitory activity against both AChE and BChE, with IC50 values ranging from 0.15 to 32.10 μM and 0.20 to 37.30 μM, respectively. uni.lu Another study reported on newly synthesized indole amines, where two compounds exhibited significant acetylcholinesterase inhibition with IC50 values of 4.28 μM and 4.66 μM, comparable to the standard drug galantamine (IC50 of 4.15 μM). nih.gov Furthermore, indole-2-carbohydrazides and their corresponding 1,3,4-oxadiazole (B1194373) derivatives have also demonstrated notable anticholinesterase potential. nih.gov The versatility of the indole scaffold allows for modifications that can lead to potent and selective cholinesterase inhibitors. researchgate.netbenthamscience.com

Anti-inflammatory Properties

The indole framework is a well-established scaffold for anti-inflammatory agents, with indomethacin (B1671933) being a classic example. mdpi.com Research continues to explore new indole derivatives for improved anti-inflammatory effects. A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated, with some compounds showing significant anti-inflammatory activity in carrageenan-induced paw edema tests. researchgate.net For instance, compound S3, with a 3-nitrophenyl substitution, showed 61.20% inhibition after 3 hours. researchgate.net

Similarly, newly designed indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in LPS-induced RAW264.7 cells. wikipedia.org Another study synthesized chalcones, pyrazolines, and azo compounds from an indole base, with many showing promising anti-inflammatory activity. The incorporation of different heterocyclic moieties at various positions on the indole nucleus appears to be a key strategy in modulating anti-inflammatory potency.

Analgesic Characteristics

Indole derivatives have long been recognized for their analgesic properties. mdpi.com Numerous studies have focused on synthesizing novel indole-based compounds to discover more potent analgesic agents. In one such study, a series of (indol-3-yl)alkylamides were evaluated, and two N-(pyridin-4-yl)acetamides (compounds 24 and 25) exhibited strong analgesic effects, with ED50 values of 8.1 and 11 mg/kg p.o., respectively.

Another investigation into 3-(2-aminopyrimidin-4-yl) indole derivatives found that several compounds showed significant analgesic and anti-inflammatory activities. mdpi.com Specifically, compounds 4j and 4k demonstrated 78.5% and 76.6% protection, respectively, in the acetic acid-induced writhing test. mdpi.com More recent research on indole-chalcone hybrids also identified compounds with significant analgesic effects in hot plate, tail immersion, and acetic acid-induced writhing tests. These findings highlight that modifications to the indole ring, such as substitutions at the 3-position or the introduction of other heterocyclic systems, can significantly influence analgesic activity.

Antitubercular Activity

The indole framework is considered a privileged structure in the pursuit of new treatments for tuberculosis (TB). samipubco.com A wide range of functionalized indole derivatives have been reported to possess activity against Mycobacterium tuberculosis (MTB). samipubco.comresearchgate.net

One significant class of these are the indole-2-carboxamides, which have been shown to target the mycobacterial membrane protein large 3 (MmpL3). nih.gov For example, compound 8g from a series of indoleamide analogues displayed a high level of activity against the drug-sensitive H37Rv strain of M. tuberculosis, with a minimum inhibitory concentration (MIC) of 0.32 μM. nih.gov Further optimization of this class led to the identification of another analog, a 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (compound 26), which showed exceptional activity with an MIC of 0.012 μM against drug-sensitive strains and was also effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Natural products containing the indole scaffold, such as certain tryptophan-containing cyclopeptides and hapalindole-type alkaloids, have also demonstrated potent antitubercular properties.

Structure Activity Relationship Sar Studies of 4,6 Dimethoxy 3 Methyl 1h Indole Derivatives

Impact of Substituent Variation on Biological Potency

The biological potency of 4,6-dimethoxy-3-methyl-1H-indole derivatives is highly sensitive to the nature and placement of substituents on the indole (B1671886) core.

The substitution pattern at the C3 position of the indole ring is a critical determinant of biological activity. The presence of a methyl group at this position is often considered a foundational element for the cytotoxic potential of certain indole derivatives against cancer cell lines. While the introduction of various aryl groups can modulate this activity, the C3-methyl group appears to be a crucial anchor for potency. Studies on related indole structures have shown that the nature of the aryl substituent, including its electronic properties and steric bulk, can fine-tune the biological effects. For instance, in a series of 1-aryl-1H-naphtho[2,3-d] researchgate.netnih.govacs.orgtriazole-4,9-dione derivatives, which also feature an aromatic system, substitutions on the aryl ring significantly impacted their inhibitory activities against enzymes like IDO1 and TDO. nih.gov

Table 1: Bioactivity of 4,6-Dimethoxy-1H-indole Derivatives with Heterocyclic Groups

| Compound | Heterocyclic Group | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| R3 | Diazetidine-2-thione | Anticancer (MCF7) | Strong activity, IC50 between 31.06 - 51.23 µg/mL | researchgate.net |

| R6 | Pyrazoline | Anticancer (MCF7) | Strong activity, IC50 between 31.06 - 51.23 µg/mL | researchgate.net |

| R9 | Isoxazoline | Anticancer (MCF7) | Strong activity, IC50 between 31.06 - 51.23 µg/mL | researchgate.net |

| R11 | Triazolidine (B1262331) | Anticancer (MCF7) | Strong activity, IC50 between 31.06 - 51.23 µg/mL | researchgate.net |

The NH group of the indole ring plays a vital role in the biological activity of its derivatives. This group can function as a hydrogen bond donor, a critical interaction for binding to many biological targets. researchgate.net Research has demonstrated that compounds retaining the NH group often exhibit stronger bioactivity. researchgate.net For instance, in a study of newly synthesized 4,6-dimethoxy-1H-indole derivatives, compounds with an intact NH group showed potent activity against MCF7 cancer cells. researchgate.net Modification of this group, such as through N-alkylation or N-acylation, can lead to a significant reduction or even abolition of activity, underscoring the importance of this moiety for specific pharmacological effects.

Linkage and Linker Variations in Bis-Indole Systems and their SAR

Dimerizing indole units to form bis-indole structures introduces further complexity and opportunities for modulating biological activity. The SAR of these systems is profoundly influenced by the points of linkage between the indole rings and the chemical nature of the linker.

Table 2: Impact of Linkage Isomerism on HIV-1 Fusion Inhibition

| Linkage Type | Relative Activity | Molecular Shape | Reference |

|---|---|---|---|

| 6–6′ | High | Compact | nih.govacs.org |

| 5–5′ | Low | Extended | nih.govacs.org |

| 5–6′ | Reduced | - | nih.govacs.org |

| 6–5′ | Reduced | - | nih.govacs.org |

The linker connecting the two indole moieties in a bis-indole system is not merely a spacer but an active contributor to the molecule's SAR. The length, flexibility, and hydrogen-bonding capabilities of the linker are all critical parameters. For example, bis-indole alkaloids with N-heterocyclic linkers, such as those found in the Nortopsentin class, exhibit a range of biological activities, including cytotoxic and antifungal effects. nih.gov The structure of the linker, whether it's a simple hydrazide or a more complex heterocyclic system like an imidazolinone, can significantly influence the compound's biological profile. nih.gov The linker can participate in direct binding interactions with the target, in addition to positioning the two indole rings for optimal engagement.

Correlation of Steric and Electronic Effects with Observed Bioactivity

In a series of synthesized derivatives, compounds with specific structural features demonstrated noteworthy anticancer activity. samipubco.comresearchgate.net For instance, compounds designated as R3, R6, R9, and R11, all of which contain a nitrogen-hydrogen (NH) group, exhibited strong activity against MCF-7 cells, with IC50 values ranging from 31.06 to 51.23 µg/mL. samipubco.comresearchgate.net The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

The table below presents the anticancer activity of a selection of 4,6-dimethoxy-1H-indole derivatives, providing a basis for analyzing the impact of different substituents.

| Compound | Substituent/Modification | Bioactivity (IC50 in µg/mL) against MCF-7 cells |

| R3 | Diazetidine-2-thione group | 31.06 samipubco.comresearchgate.net |

| R6 | Derivative from reaction with hydrazine (B178648) hydrate (B1144303) | 35.11 samipubco.comresearchgate.net |

| R9 | Derivative from reaction with acetamide | 41.15 samipubco.comresearchgate.net |

| R11 | Derivative from reaction with thiourea (B124793) | 51.23 samipubco.comresearchgate.net |

From this data, we can draw several inferences regarding steric and electronic effects:

Steric Hindrance: The size and bulkiness of the heterocyclic rings introduced as substituents play a significant role. While detailed quantitative structure-activity relationship (QSAR) studies are needed for a precise correlation, it is a general principle in medicinal chemistry that an optimal size for a substituent is often required for potent bioactivity. Excessively bulky groups may cause steric hindrance, preventing the molecule from binding effectively to its biological target.

Electronic Character: The presence of heteroatoms like nitrogen and sulfur in the substituents introduces specific electronic features. The diazetidine-2-thione group in compound R3, for example, contains both nitrogen and a sulfur atom, which can influence the molecule's electronic distribution and potential for intermolecular interactions. The strong activity of compounds containing an NH group suggests that this feature may be important for hydrogen bonding with the biological target. samipubco.comresearchgate.net The differences in the electronegativity and polarizability of the various substituents will also contribute to their differing bioactivities. QSAR modeling on similar indole derivatives has indeed pointed to the importance of parameters like mass, charge, polarizability, van der Waals volume, and electronegativity in governing their biological activities.

Mechanistic and Computational Investigations

Cellular and Molecular Mechanisms of Action for 4,6-Dimethoxy-3-methyl-1H-indole Derivatives

Investigation of Pro-oxidative Effects in Cancer Cells

While direct studies on the pro-oxidative effects of 4,6-dimethoxy-3-methyl-1H-indole are lacking, related methoxy-substituted indole (B1671886) compounds have been investigated for their anticancer properties, which can be associated with the generation of reactive oxygen species (ROS) in tumor cells. This pro-oxidative state can disrupt the cellular redox balance, leading to oxidative stress and subsequent cell death.

Elucidation of Apoptosis Induction Pathways (e.g., Annexin V Assays, Caspase Activation Studies)

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Studies on various indole derivatives have demonstrated their ability to initiate this process through multiple pathways. For instance, research on the structurally related compound 3,4'-dimethoxy-5-hydroxystilbene has shown its capacity to induce apoptosis in human promyelocytic leukemia HL-60 cells. nih.gov This induction is associated with the activation of key executioner enzymes known as caspases, including caspase-3, -8, and -9. nih.gov Furthermore, the apoptotic process initiated by this compound involves the upregulation of the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria into the cytosol, key events in the intrinsic pathway of apoptosis. nih.gov The process of apoptosis can be confirmed and quantified using techniques like Annexin V assays, which detect the externalization of phosphatidylserine, an early marker of apoptosis.

Table 1: Apoptosis Induction by a Related Dihydroxystilbene Derivative

| Cell Line | Compound | Key Apoptotic Events |

|---|

Inhibition of Pro-inflammatory Cytokine Release (e.g., Interleukin-6)

Chronic inflammation is a hallmark of many diseases, and the inhibition of pro-inflammatory cytokines is a key therapeutic strategy. While data on 4,6-dimethoxy-3-methyl-1H-indole is not available, other microbial metabolites, such as manumycin-type polyketides, have demonstrated potent anti-inflammatory effects. These compounds have been shown to efficiently inhibit the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor (TNF) in human monocyte/macrophage cell lines upon stimulation. nih.gov This inhibition of cytokine release points to the potential for small molecules to modulate inflammatory pathways.

Molecular Interactions with Biological Targets

To understand the mechanisms of action at a molecular level, researchers employ computational and experimental techniques to identify the direct biological targets of a compound. These studies can reveal how a molecule binds to and modulates the function of key enzymes and proteins.

Studies on Inhibition of Bacterial RNA Polymerase (RNAP) Core and σ70/σA Interaction

Bacterial RNA polymerase (RNAP) is a validated target for antibiotics. The interaction between the RNAP core enzyme and the primary sigma factor (σ70 in E. coli or its ortholog σA in other bacteria) is essential for transcription initiation. While no studies have specifically implicated 4,6-dimethoxy-3-methyl-1H-indole in the inhibition of this interaction, the indole nucleus is a common scaffold in molecules that target bacterial processes. Further research would be necessary to determine if this specific indole derivative possesses any antibacterial activity via this mechanism.

Molecular Docking Studies with Relevant Enzyme Targets (e.g., pantothenate synthetase, cholinesterase)

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a protein target. This technique can provide insights into potential biological activities. For instance, docking studies with enzymes like pantothenate synthetase, crucial for bacterial survival, or cholinesterases, involved in neurotransmission, could reveal if 4,6-dimethoxy-3-methyl-1H-indole has the potential to inhibit these enzymes. However, no specific molecular docking studies for 4,6-dimethoxy-3-methyl-1H-indole with these targets have been reported in the reviewed literature.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4,6-Dimethoxy-3-methyl-1H-indole |

| 3,4'-dimethoxy-5-hydroxystilbene |

| Bax |

| Interleukin-1β (IL-1β) |

| Tumor Necrosis Factor (TNF) |

Theoretical Studies and Molecular Modeling

Theoretical studies and molecular modeling are indispensable tools in modern chemistry for predicting and understanding the behavior of molecules at an atomic level. These computational approaches allow for the investigation of molecular properties, reaction mechanisms, and intermolecular interactions that may be difficult or impossible to study through experimental means alone. For 4,6-Dimethoxy-3-methyl-1H-indole and its derivatives, theoretical and computational methods provide valuable insights into their electronic structure, conformational preferences, and potential interactions with biological targets. These studies are crucial for the rational design of new functional molecules, such as macrocycles or potential pharmacophores, based on the dimethoxy-methyl-indole scaffold.

Information regarding specific homology modeling studies for 4,6-Dimethoxy-3-methyl-1H-indole was not available in the searched literature. However, homology modeling is a powerful computational technique used to predict the three-dimensional structure of a protein (the "target") based on its amino acid sequence and the known experimental structure of a homologous protein (the "template"). springernature.com This method is particularly useful in drug discovery and molecular biology when the experimental structure of the target protein is unknown. springernature.com

For indole derivatives, which are known to interact with a wide range of biological targets, homology modeling can be a critical first step in understanding potential ligand-protein interactions. nih.gov Once a model of the target protein is built, molecular docking simulations can be performed to predict the binding mode and affinity of a ligand, such as a derivative of 4,6-Dimethoxy-3-methyl-1H-indole. unsoed.ac.idresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding site. unsoed.ac.idnih.gov This information is invaluable for the design and optimization of new compounds with improved potency and selectivity.

The indole ring system is essentially planar, a feature that facilitates π-stacking interactions, which are important non-covalent forces in both crystal packing and ligand-protein binding. nih.gov While the full crystal structure of 4,6-Dimethoxy-3-methyl-1H-indole itself is not detailed in the available literature, analysis of closely related indole derivatives provides insight into its likely structural characteristics. For instance, the indole moiety in similar structures is observed to be nearly planar. nih.gov

The substituents on the indole ring, namely the two methoxy (B1213986) groups and the methyl group, can influence the electronic properties of the aromatic system and, consequently, the nature of the π-stacking interactions. The electron-donating nature of the methoxy groups increases the electron density of the indole ring, which can affect its stacking geometry and energy when interacting with other aromatic systems.

The table below contains predicted collision cross-section (CCS) values for 4,6-Dimethoxy-3-methyl-1H-indole, which relate to the molecule's shape in the gas phase. These predictions are based on computational methods. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 192.10192 | 138.8 |

| [M+Na]+ | 214.08386 | 150.1 |

| [M-H]- | 190.08736 | 142.0 |

| [M+NH4]+ | 209.12846 | 160.3 |

| [M+K]+ | 230.05780 | 147.0 |

| [M+H-H2O]+ | 174.09190 | 133.2 |

| [M+HCOO]- | 236.09284 | 162.5 |

| [M+CH3COO]- | 250.10849 | 182.0 |

The conformational flexibility of 4,6-Dimethoxy-3-methyl-1H-indole itself is limited due to the rigid, fused ring system. However, the study of its derivatives, particularly in the context of macrocycle synthesis, provides significant insight into conformational preferences and energy landscapes.

A notable application of 4,6-Dimethoxy-3-methyl-1H-indole is in the synthesis of calix springernature.comindoles, which are macrocyclic compounds formed by linking three indole units. researchgate.net The reaction of 4,6-Dimethoxy-3-methylindole with aryl aldehydes can yield these macrocycles, and the resulting structures can exist in different conformations. researchgate.net Studies on related calix springernature.comindoles derived from 3-(4'-chlorophenyl)-4,6-dimethoxyindole have shown that they can adopt various shapes, such as cone and flattened partial cone conformers. researchgate.net The isolation and characterization of these different conformers represent a practical exploration of the molecule's energy landscape, where different spatial arrangements correspond to local energy minima.

Furthermore, research has been conducted on the synthesis of benzylic alcohol derivatives of indoles, such as those derived from 3-(4-Chlorophenyl)-4,6-dimethoxyindole, as potential precursors to calixindoles. researchgate.net The conversion of glyoxylamide derivatives to the corresponding benzylic alcohols and subsequent attempts at acid-catalyzed cyclization to form macrocycles are inherently studies of the reactivity and conformational behavior of these derivatives. researchgate.net The failure to generate calixindoles under various acidic conditions indicates that the desired conformational pathways for cyclization are energetically unfavorable for these specific precursors. researchgate.net

The conformational analysis of these derivatives is crucial for understanding the mechanisms of macrocyclization and for designing precursors that will preferentially fold into the desired calixindole structure.

| Macrocycle Type | Precursor Base | Observed Conformer(s) | Reference |

|---|---|---|---|

| Calix springernature.comindoles | 3-(4′-chlorophenyl)-4,6-dimethoxyindole | Flattened partial cone, Cone | researchgate.net |

Future Research Directions and Therapeutic Potential

Development of Novel 4,6-Dimethoxy-3-methyl-1H-indole Derivatives with Enhanced Potency and Selectivity

The quest for more effective and selective therapeutic agents is a driving force in medicinal chemistry. For 4,6-dimethoxy-3-methyl-1H-indole, this involves the strategic synthesis of new derivatives with improved biological activity. samipubco.comsamipubco.com

Recent research has focused on modifying the core structure of 4,6-dimethoxy-1H-indole to create a new series of compounds with enhanced antibacterial and anticancer properties. samipubco.comsamipubco.com One approach involves reacting 4,6-dimethoxy-1H-indole with various reagents to introduce different heterocyclic rings, such as pyrazole (B372694), isoxazole (B147169), and pyrimidine (B1678525). samipubco.comresearchgate.net For instance, a study detailed the synthesis of several derivatives by first reacting 4,6-dimethoxy-1H-indole with chloroacetic acid to form a key intermediate. samipubco.comsamipubco.com This intermediate was then used to synthesize a variety of compounds, including diazetidin-2-one and diazetidine-2-thione derivatives. samipubco.comsamipubco.com

The synthesized compounds were subsequently evaluated for their biological activity. Notably, derivatives containing an (NH) group, such as certain pyrazole and triazolidine (B1262331) derivatives, exhibited strong activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 31.06 to 51.23 µg/mL. samipubco.comsamipubco.com These findings underscore the potential of targeted chemical modifications to enhance the therapeutic efficacy of the 4,6-dimethoxy-1H-indole scaffold.

Table 1: Synthesized Derivatives of 4,6-Dimethoxy-1H-indole and their Biological Activity

| Compound ID | Modification | Biological Activity |

| R1 | Reaction with chloroacetic acid | Intermediate for further synthesis |

| R2 | Reaction of R1 with urea (B33335) | Anticancer and antibacterial potential |

| R3 | Reaction of R1 with thiourea (B124793) | Strong activity against MCF7 cells |

| R4 | Reaction of R1 with thiosemicarbazide (B42300) | Intermediate for Schiff base synthesis |

| R5 | Schiff base from R4 and benzaldehyde (B42025) | Anticancer and antibacterial potential |

| R6 | Reaction with hydrazine (B178648) hydrate (B1144303) | Strong activity against MCF7 cells |

| R9 | Reaction with hydroxylamine (B1172632) hydrochloride | Strong activity against MCF7 cells |

| R11 | Reaction with thiourea | Strong activity against MCF7 cells |

Data sourced from a study on the synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives. samipubco.comsamipubco.com

Exploration of Uncharted Pharmacological Targets and Therapeutic Applications

The therapeutic potential of indole (B1671886) derivatives extends beyond their established roles. The unique structure of the indole ring system, which is present in essential biomolecules like tryptophan, makes it a versatile scaffold for interacting with a wide range of biological targets. samipubco.comnih.gov

Researchers are actively exploring new pharmacological targets for indole-based compounds. This includes investigating their potential as anti-tubercular agents. nih.gov The emergence of drug-resistant tuberculosis necessitates the discovery of novel drugs, and indole derivatives have shown promise in this area. nih.gov For example, some indole-containing compounds are being investigated for their ability to inhibit key enzymes in Mycobacterium tuberculosis, such as decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov

Furthermore, the application of indole derivatives in treating neurodegenerative diseases and metabolic disorders is an active area of research. researchgate.net The structural similarity of indoles to neurotransmitters like serotonin (B10506) suggests their potential to modulate neurological pathways. researchgate.net

Advanced Mechanistic Elucidation through Modern Omics Technologies (e.g., Proteomics, Metabolomics)

To fully harness the therapeutic potential of 4,6-dimethoxy-3-methyl-1H-indole and its derivatives, a deep understanding of their mechanisms of action is crucial. Modern "omics" technologies, such as proteomics and metabolomics, offer powerful tools for this purpose. nih.govnih.govfrontiersin.org

These high-throughput technologies allow for the simultaneous analysis of thousands of proteins (proteomics) or metabolites (metabolomics) within a biological system. nih.govyoutube.com By comparing the proteomic and metabolomic profiles of cells treated with an indole derivative to untreated cells, researchers can identify the specific proteins and metabolic pathways that are affected. youtube.com This information can reveal the drug's primary targets and downstream effects, providing a comprehensive picture of its mechanism of action. nih.govyoutube.com

For instance, proteomics can identify which cellular proteins bind to the indole compound, while metabolomics can reveal changes in cellular metabolism, such as alterations in energy production or signaling pathways. youtube.com This detailed mechanistic insight is invaluable for optimizing drug design and identifying potential biomarkers for predicting treatment response. youtube.com

Preclinical Development and Lead Optimization of Promising Compound Candidates

Once promising indole-based compounds are identified, they undergo a rigorous process of preclinical development and lead optimization. This stage aims to refine the properties of the lead compound to make it suitable for clinical trials. nih.govportonpharma.com

Key aspects of preclinical development include:

Improving Pharmacokinetic Properties: This involves modifying the compound's structure to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For example, researchers may aim to increase oral bioavailability or reduce metabolic degradation. nih.gov

Assessing Efficacy in Animal Models: The optimized compounds are tested in relevant animal models of disease to confirm their therapeutic efficacy and determine effective dose ranges. nih.gov

Evaluating Safety and Toxicity: Extensive toxicological studies are conducted to identify any potential adverse effects and establish a safe therapeutic window. mdpi.com

A crucial part of this process is the development of efficient and scalable synthetic routes to produce the large quantities of the drug candidate required for preclinical and clinical studies. portonpharma.com This often involves optimizing reaction conditions, exploring alternative catalysts, and developing purification methods to ensure high purity and yield. portonpharma.com

Addressing Emerging Challenges in Antimicrobial and Anticancer Resistance with Indole-Based Strategies

The rise of antimicrobial and anticancer resistance is a major global health threat, necessitating the development of new therapeutic strategies. acs.orgnih.gov Indole-based compounds offer a promising avenue for combating resistance. acs.orgnih.gov

In the context of antimicrobial resistance, some indole derivatives have been shown to act as efflux pump inhibitors. acs.org Efflux pumps are proteins in bacteria that can expel antibiotics, reducing their effectiveness. acs.org By inhibiting these pumps, indole compounds can restore the activity of existing antibiotics. acs.org

Similarly, in cancer therapy, indole derivatives are being investigated for their ability to overcome multidrug resistance. nih.gov Some indole compounds can reverse resistance by modulating the expression of proteins involved in drug efflux and other resistance mechanisms. nih.gov

The development of indole-based strategies to combat resistance is an active area of research, with a focus on understanding the structure-activity relationships that govern their efficacy and designing new compounds with enhanced activity against resistant strains and cancer cells. acs.orgnih.gov

Q & A

Q. What are the standard synthetic routes for 4,6-dimethoxy-3-methyl-1H-indole, and how is the compound purified?

Q. What spectroscopic methods are critical for structural confirmation of 4,6-dimethoxy-3-methyl-1H-indole?

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. For instance:

- ¹H NMR (500 MHz, CDCl₃): Signals at δ 7.62 (s, 1H, indole H), 3.95 (s, 3H, OCH₃), and 3.80 (s, 3H, OCH₃) confirm methoxy and aromatic protons .

- ¹³C NMR (100 MHz, CDCl₃): Peaks at δ 113.9 (quaternary C), 55.2 (OCH₃), and 28.4 (CH₂) validate the core structure .

- HRMS : Molecular ion peaks (e.g., m/z 349.1671 [M+H]⁺) confirm molecular weight .

Q. What are the key physicochemical properties of 4,6-dimethoxy-3-methyl-1H-indole?

- Melting Point : 83–86°C .

- Boiling Point : 353.49°C (at 760 mmHg) .

- Density : 1.151 g/cm³ .

- LogP : 2.49 (indicative of moderate hydrophobicity) . These properties are critical for solubility studies and formulation design in pharmacological applications.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in CuAAC-based syntheses of indole derivatives?

Yield variation (e.g., 20% vs. 50% in vs. ) may arise from differences in substrate electronic effects, steric hindrance, or reaction time. Systematic optimization could involve:

Q. What challenges arise in crystallographic refinement of 4,6-dimethoxy-3-methyl-1H-indole, and how are they resolved?

Small-molecule crystallography using SHELX software (e.g., SHELXL for refinement) often faces challenges like twinning or weak high-resolution data. Strategies include:

- Using TWINLAW to model twinned datasets.

- Applying restraints for disordered methoxy groups.

- Validating hydrogen bonding networks via Hirshfeld surface analysis .

Q. How can structure-activity relationships (SAR) be explored for indole-based antioxidants?

- Experimental Design :

Synthesize analogs with varying substituents (e.g., halogen, methoxy) at positions 3, 4, and 2.

Assess radical scavenging activity via DPPH/ABTS assays.

Correlate electronic parameters (Hammett σ) with antioxidant efficacy.

- Contradiction Analysis : Discrepancies in activity between analogs (e.g., lower IC₅₀ for bromo-substituted derivatives vs. methoxy variants ) may reflect redox potential modulation by electron-withdrawing/donating groups. DFT calculations can elucidate electronic contributions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.